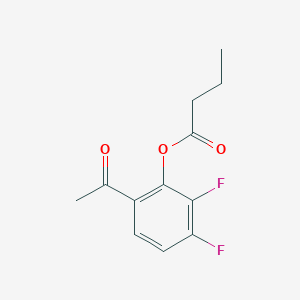
6-Acetyl-2,3-difluorophenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2,3-difluorophenyl butanoate is an organic compound with the molecular formula C12H12F2O3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with acetyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-difluorophenyl butanoate typically involves the esterification of 6-acetyl-2,3-difluorophenol with butanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2,3-difluorophenyl butanoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-acetyl-2,3-difluorobenzoic acid.
Reduction: Formation of 6-(1-hydroxyethyl)-2,3-difluorophenyl butanoate.
Substitution: Formation of various substituted phenyl butanoates depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-2,3-difluorophenyl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-2,3-difluorophenyl butanoate involves its interaction with specific molecular targets. The acetyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-2-fluorophenyl butanoate
- 6-Acetyl-3-fluorophenyl butanoate
- 6-Acetyl-2,3-dichlorophenyl butanoate
Uniqueness
6-Acetyl-2,3-difluorophenyl butanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The difluoro substitution pattern provides distinct electronic and steric properties compared to its mono-fluorinated or chlorinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
816451-02-2 |
|---|---|
Molecular Formula |
C12H12F2O3 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
(6-acetyl-2,3-difluorophenyl) butanoate |
InChI |
InChI=1S/C12H12F2O3/c1-3-4-10(16)17-12-8(7(2)15)5-6-9(13)11(12)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
BYHQVBBBHPSYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=CC(=C1F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















